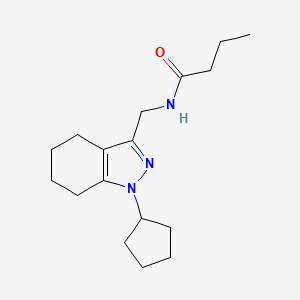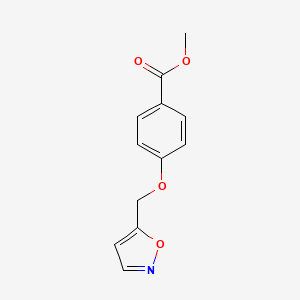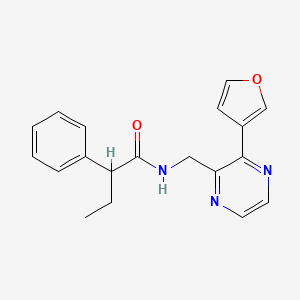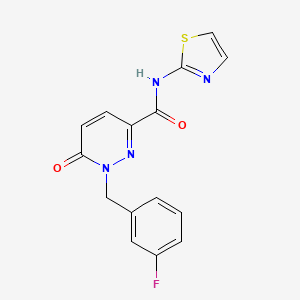
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties . This compound features a cyclopentyl group attached to a tetrahydroindazole moiety, which is further linked to a butyramide group.
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, have been found to inhibit, regulate, and/or modulate various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell cycle regulation and volume control, respectively .
Mode of Action
Indazole derivatives have been found to possess a wide variety of biological properties, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to these effects.
Biochemical Pathways
For instance, the anti-inflammatory activity of some indazole derivatives has been associated with the inhibition of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) production .
Result of Action
For example, the anti-inflammatory activity of some indazole derivatives has been associated with the inhibition of various inflammatory mediators .
Preparation Methods
The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the indazole derivative.
Butyramide Formation: The final step involves the formation of the butyramide group through an amidation reaction, where the indazole derivative reacts with butyric acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can occur at the indazole ring, potentially converting it to a dihydroindazole derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide has several scientific research applications, including:
Comparison with Similar Compounds
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide can be compared with other indazole derivatives, such as:
3-phenyl-2-(4-trifluoromethylphenyl)-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
6-(p-bromophenyl)amino-7-(p-chlorophenyl)indazolo[2’,3’1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine: A novel inhibitor of cyclooxygenase-2 (COX-2) with anti-inflammatory potential.
The uniqueness of this compound lies in its specific structural features, such as the cyclopentyl group and butyramide moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-2-7-17(21)18-12-15-14-10-5-6-11-16(14)20(19-15)13-8-3-4-9-13/h13H,2-12H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADBFNFZJWXTBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2370497.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2370498.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2370501.png)
![Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate](/img/structure/B2370502.png)

![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)
![(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2370510.png)
![4-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2370511.png)
![4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2370513.png)


![7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370516.png)
![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/new.no-structure.jpg)

